Molindone is a dihydroindolone neuroleptic, structurally distinct from other classes of neuroleptics such as phenothiazines, butyrophenones, dibenzepines, and thioxanthenes. [, , ] It is classified as a first-generation antipsychotic. [] Molindone is primarily recognized for its dopamine receptor antagonist activity, specifically targeting dopamine D2 and D5 receptors. [, , ] In scientific research, Molindone serves as a valuable tool to investigate dopaminergic systems, neuroleptic mechanisms, and potential therapeutic targets for various neurological and psychiatric disorders.
Molindone's chemical reactions are primarily associated with its binding to dopamine and serotonin receptors. [, ] The exact nature and parameters of these binding reactions are not elaborated upon in the abstracts. Additionally, Molindone has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. [, , ] This inhibition is thought to be irreversible and dose-dependent, potentially mediated by a Molindone metabolite. []
Molindone primarily acts as a dopamine antagonist, blocking dopamine receptors in the brain, particularly D2 and D5 receptors. [, , , ] This blockade affects dopaminergic neurotransmission, influencing various physiological and behavioral processes.
Research suggests that Molindone may also exert its effects through interactions with dopamine autoreceptors. [, ] By preferentially inhibiting these autoreceptors, Molindone could potentially achieve a more selective modulation of dopaminergic activity in different brain regions.
Furthermore, Molindone has demonstrated inhibitory effects on monoamine oxidase, an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. [, , ] This inhibition could contribute to its overall effects on neurotransmitter balance and brain function.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6